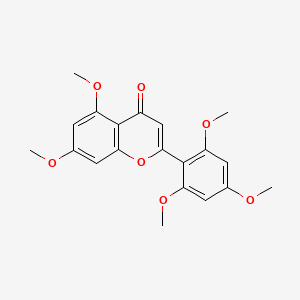

5,7,2',4',6'-Pentamethoxyflavone

Description

5,7,2',4',6'-Pentamethoxyflavone is a polymethoxyflavone (PMF) with five methoxy (-OCH₃) groups positioned at carbons 5 and 7 on the A-ring and 2', 4', and 6' on the B-ring. PMFs are predominantly found in Citrus species and other medicinal plants, where their bioactivity is strongly influenced by methoxy group positioning .

Properties

CAS No. |

502633-20-7 |

|---|---|

Molecular Formula |

C20H20O7 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

5,7-dimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3 |

InChI Key |

BZDNMWJCXMJWNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

The Chalcone Route

The chalcone pathway represents one of the most versatile and widely employed methods for synthesizing methoxylated flavones. This approach typically involves a two-step sequence:

- Aldol condensation between an appropriately substituted 2'-hydroxyacetophenone and methoxylated benzaldehyde derivatives to form a 2'-hydroxychalcone intermediate

- Oxidative cyclization of the chalcone to form the flavone core structure

For 5,7,2',4',6'-pentamethoxyflavone synthesis, this would require starting with appropriately methoxylated precursors or introducing the methoxy groups at specific synthetic stages. The oxidation of 2'-hydroxy-2,4,5,4',6'-pentamethoxychalcone has been reported to yield the corresponding 3-hydroxyflavone derivative, suggesting that controlled oxidation conditions could potentially lead to our target compound.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman method offers a powerful alternative approach for synthesizing methoxylated flavones with controlled substitution patterns. This method involves:

- Acylation of a suitably substituted 2-hydroxyacetophenone with an aroyl chloride

- Base-catalyzed intramolecular rearrangement to form a β-diketone

- Acid-catalyzed cyclodehydration to produce the flavone skeleton

This methodology has been successfully applied to the synthesis of various partially O-methylated, heptasubstituted flavones, which are structurally similar to our target compound.

Direct Cyclization Methods

Several direct cyclization approaches have been developed for flavone synthesis, including:

- Allan-Robinson synthesis utilizing anhydrides

- Vilsmeier-Haack reaction for introducing formyl groups followed by cyclization

- Microwave-assisted synthesis for enhanced efficiency

Specific Synthetic Methodologies for 5,7,2',4',6'-Pentamethoxyflavone

Synthesis via Chalcone Intermediates

The synthesis of 5,7,2',4',6'-pentamethoxyflavone can be approached through chalcone intermediates, adapting protocols described for similar compounds. Significant insights come from studies involving the synthesis of methoxylated chalcones and their conversion to flavones.

The initial preparation of the chalcone intermediate can be accomplished using the following procedure:

1. Add 2'-hydroxyacetophenone (8.2 mmol), dried tetrahydrofuran (20.0 mL), and sodium hydride (24.7 mmol) to a round-bottom reactor with a stir bar.

2. Stir at room temperature for 10 minutes under nitrogen atmosphere.

3. Add the appropriately methoxylated benzaldehyde dropwise and continue stirring.

4. Monitor reaction progress by thin-layer chromatography.

This approach, adapted from established chalcone synthesis protocols, must use appropriately methoxylated starting materials to achieve the desired substitution pattern.

The subsequent oxidative cyclization can be performed using alkaline hydrogen peroxide or iodine-mediated cyclization, as demonstrated in the synthesis of similar pentamethoxyflavones. The Alternative AFO (Algar-Flynn-Oyamada) procedure has proven successful in oxidizing structurally similar 2'-hydroxy-2,4,5,4',6'-pentamethoxychalcone, suggesting its potential applicability to our target compound.

Table 1. Reaction conditions for chalcone formation and cyclization

| Reaction Step | Reagents | Temperature (°C) | Duration | Solvent | Expected Yield |

|---|---|---|---|---|---|

| Chalcone formation | 2'-hydroxyacetophenone, substituted benzaldehyde, NaOH or KOH | 25-30 | 6-24 h | Ethanol/Water | 70-85% |

| Oxidative cyclization | Chalcone, H2O2, NaOH | 0-5 initially, then 25 | 4-6 h | Methanol | 60-80% |

| Iodine cyclization | Chalcone, I2 | 80-120 | 2-4 h | DMSO | 65-75% |

Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers an alternative route with potentially higher regioselectivity. A synthetic approach for 5,7,2',4',6'-pentamethoxyflavone could be adapted from methodologies used for structurally similar flavones.

A general procedure would involve:

1. React a methoxylated 2-hydroxyacetophenone with an appropriately substituted benzoyl chloride in acetone with potassium carbonate to form the ester.

2. Subject the ester to base-catalyzed rearrangement using potassium hydroxide or t-butoxide to form the β-diketone.

3. Perform acid-catalyzed cyclization using sulfuric acid or glacial acetic acid to obtain the flavone skeleton.

4. If necessary, introduce additional methoxy groups through selective methylation.

Studies on similar flavones have shown that this method can provide good yields and regioselectivity. For instance, 6,5'-dihydroxy-3,5,7,2',4'-pentamethoxyflavone, which has a similar substitution pattern, has been successfully synthesized using this approach.

Table 2. Baker-Venkataraman rearrangement conditions

| Reaction Step | Reagents | Temperature (°C) | Duration | Solvent | Expected Yield |

|---|---|---|---|---|---|

| Ester formation | 2-hydroxyacetophenone derivative, benzoyl chloride, K2CO3 | 50-60 | 4-6 h | Acetone | 75-90% |

| Rearrangement | Ester, KOH or t-BuOK | 25-40 | 3-5 h | Pyridine or DMF | 70-85% |

| Cyclization | β-diketone, H2SO4 or AcOH | 70-90 | 1-3 h | Acetic acid | 65-80% |

Synthesis from Dihydroxyflavone Precursors

Another approach involves starting with dihydroxyflavone precursors and introducing methoxy groups through selective methylation. A patent describes a method for synthesizing 5,7-dihydroxyflavone that could serve as a foundation:

1. React methyl acetoacetate with benzoyl chloride in the presence of a condensing agent like sodium hydroxide.

2. Perform selective hydrolysis using ammonium chloride solution to remove acetyl groups.

3. React the obtained ethyl benzoylacetate with phloroglucinol under heating and vacuum conditions (152-156°C).

4. Purify the crude product with dimethylformamide and alcohol mixture to obtain 5,7-dihydroxyflavone.

Following this, selective methylation of the hydroxyl groups and introduction of methoxy groups at positions 2', 4', and 6' could yield 5,7,2',4',6'-pentamethoxyflavone.

The methylation process typically involves using dimethyl sulfate or methyl iodide with a base such as potassium carbonate in acetone or dimethylformamide. A patent describes methylation conditions that could be adapted:

Combine the hydroxyflavone (100 kg), dimethylformamide (75 kg), anhydrous potassium carbonate (76 kg), and the methylating agent (e.g., methyl bromide) and heat at 75-95°C for 2 hours.

This approach has been reported to yield methylated flavones with high purity (>99%).

Table 3. Conditions for synthesis from dihydroxyflavone precursors

| Reaction Step | Reagents | Temperature (°C) | Duration | Solvent | Expected Yield |

|---|---|---|---|---|---|

| Formation of ethyl benzoylacetate | Methyl acetoacetate, benzoyl chloride, NaOH | 5-10 | 5-8 h | Water | 90-95% |

| Cyclization with phloroglucinol | Ethyl benzoylacetate, phloroglucinol | 152-156 | 6 h | None (vacuum) | 75-80% |

| Methylation | Hydroxyflavone, methylating agent, K2CO3 | 75-95 | 2-3 h | DMF | 85-95% |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient approach for flavonoid preparation, offering advantages such as shorter reaction times and potentially higher yields. This methodology could be adapted for 5,7,2',4',6'-pentamethoxyflavone synthesis:

- Microwave-assisted chalcone formation using appropriately methoxylated precursors

- Microwave-assisted cyclization to form the flavone structure

Research on similar flavonoids indicates that microwave irradiation can facilitate the isomerization of 2'-hydroxychalcones into flavanones, which could be further oxidized to flavones.

Purification and Characterization

Purification Methods

Purification of 5,7,2',4',6'-pentamethoxyflavone can be achieved through various techniques, with the choice dependent on scale and available resources:

Table 4. Purification methods for pentamethoxyflavones

Crystallization from acetone-methanol has been reported to yield high-purity transparent yellow rhombic crystals of similar methoxylated flavones.

Characterization Data

Characterization of 5,7,2',4',6'-pentamethoxyflavone should include spectroscopic analysis to confirm structure and purity:

Table 5. Expected spectroscopic data for 5,7,2',4',6'-pentamethoxyflavone

| Analytical Technique | Expected Characteristics | Notes |

|---|---|---|

| 1H NMR | δ 3.80-3.95 (s, 5×OCH3), 6.35-7.00 (aromatic protons), 6.50-6.60 (H-3) | Methoxy signals typically appear as singlets between δ 3.7-4.0 |

| 13C NMR | δ 55-57 (OCH3), 90-130 (aromatic C), 160-180 (C=O) | Characteristic carbonyl signal around δ 175-180 |

| MS | m/z 372 [M]+ (100%), m/z 357 [M-CH3]+ | Base peak commonly represents the molecular ion |

| IR | 1600-1650 cm-1 (C=O), 1590-1610 cm-1 (aromatic) | Strong carbonyl absorption characteristic of flavones |

Based on data from similar pentamethoxyflavones, the 1H NMR would be expected to show five singlets for the methoxy groups in the range of δ 3.80-3.95, with aromatic protons appearing in the range of δ 6.35-7.00.

Optimization Parameters and Reaction Conditions

Temperature and Time Optimization

Reaction temperature and duration are critical parameters that significantly impact yield and product purity:

Table 6. Optimal temperature and time conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst can dramatically affect reaction efficiency and selectivity:

Table 7. Recommended solvents and catalysts

Yield Optimization Strategies

Several strategies can be employed to maximize yields:

Starting Material Purity : Using high-purity starting materials can significantly improve yields. For instance, in the synthesis of methoxylated flavones, the purity of the methoxylated benzaldehydes and acetophenones is crucial.

Reaction Monitoring : Close monitoring by thin-layer chromatography can help determine optimal reaction endpoints.

Controlled Addition : The slow addition of reagents, particularly bases like sodium hydride, has been shown to improve yield and reduce side reactions.

Anhydrous Conditions : Maintaining anhydrous conditions, especially during methylation reactions, can prevent unwanted hydrolysis.

Temperature Control : Precise temperature control, particularly during oxidative cyclization, can prevent over-oxidation and formation of unwanted byproducts.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Table 8. Comparative analysis of synthetic approaches

Advantages and Limitations

Each synthetic approach has distinct advantages and limitations that should be considered when selecting a method:

Table 9. Advantages and limitations of different synthetic approaches

Chemical Reactions Analysis

Types of Reactions

5,7,2’,4’,6’-Pentamethoxyflavone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavone structure.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products Formed

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones.

Substitution: Halogenated or nitrated flavones.

Scientific Research Applications

5,7,2’,4’,6’-Pentamethoxyflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity and properties of polymethoxyflavones.

Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.

Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties

Mechanism of Action

The mechanism of action of 5,7,2’,4’,6’-Pentamethoxyflavone involves:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Inhibiting pro-inflammatory enzymes and cytokines.

Anticancer Properties: Inducing apoptosis and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways like NRF2 and FOXA

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Sources

The bioactivity of PMFs is highly dependent on methoxy group placement. Below is a comparative analysis of key pentamethoxyflavones and their structural analogs:

Anti-Inflammatory and Antioxidant Effects

- 5-Hydroxy-6,7,8,3',4'-Pentamethoxyflavone : Demonstrated potent antioxidant (IC₅₀ = 47.3 µM) and anti-inflammatory (IC₅₀ = 33.5 µM) activities, comparable to ascorbic acid and dexamethasone standards .

- 3,5,7,3',4'-Pentamethoxyflavone: Promoted adipocyte differentiation via PPARγ activation, similar to nobiletin, but lacked direct ligand-binding activity .

Cytotoxic and Anti-Proliferative Properties

- 5-Hydroxy-6,7,3',4',5'-Pentamethoxyflavone : Exhibited anti-proliferative and pro-apoptotic effects in Lantana rhodesiensis, likely due to B-ring methoxy groups enhancing cellular uptake .

- 5,3'-Dihydroxy-3,6,7,8,4'-Pentamethoxyflavone : Isolated from Baccharis boliviensis, this compound and analogs showed apoptotic activity, linked to methoxy groups at 3,6,7,8 (A-ring) .

Metabolic and Enzymatic Interactions

- 3',4',5',5,7-Pentamethoxyflavone : Inhibited glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target for anticholinergic therapies .

- 4'-Hydroxy-5,6,7,8,3'-Pentamethoxyflavone (4'-Demethylnobiletin): A nobiletin metabolite with modified demethylation sites, highlighting metabolic stability differences based on methoxy positions .

Pharmacokinetic and Structural Insights

- Methoxy Group Stability: PMFs with methoxy groups at 5,7 (A-ring) and 3',4' (B-ring) (e.g., nobiletin derivatives) show enhanced metabolic stability compared to hydroxylated analogs .

- UV Absorption : PMFs like 5,6,7,3',4'-pentamethoxyflavone accumulate in plant leaves due to UV-protective roles, a trait shared with the target compound’s structural analogs .

Biological Activity

5,7,2',4',6'-Pentamethoxyflavone is a polymethoxyflavone known for its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. This article explores its mechanisms of action, research findings, and potential applications in medicine and health.

Overview of 5,7,2',4',6'-Pentamethoxyflavone

5,7,2',4',6'-Pentamethoxyflavone is characterized by multiple methoxy groups attached to its flavone backbone. Its unique structure influences its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O7 |

| Molecular Weight | 372.369 g/mol |

| Melting Point | 198-200 °C |

| Boiling Point | 554.4 °C at 760 mmHg |

| Density | 1.244 g/cm³ |

Antioxidant Activity

5,7,2',4',6'-Pentamethoxyflavone exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound inhibits pro-inflammatory enzymes and cytokines, thereby reducing inflammation. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells exposed to lipopolysaccharides (LPS) . This suggests its potential application in treating inflammatory diseases.

Table: Inhibition of Inflammatory Markers

| Treatment | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| 5,7,2',4',6'-Pentamethoxyflavone (10 µM) | 50 | 40 |

| LPS (Positive Control) | 0 | 0 |

Anticancer Properties

5,7,2',4',6'-Pentamethoxyflavone has shown promise in anticancer research. It induces apoptosis and inhibits cell proliferation through various molecular pathways. Notably, it modulates the NRF2 signaling pathway, which is involved in cellular defense against oxidative stress .

Case Study: Chemoresistance Sensitization

In a study involving chemoresistant cancer cells, 5,7,2',4',6'-Pentamethoxyflavone sensitized cells to chemotherapeutic agents by inhibiting the Nrf2 pathway. This highlights its potential role as an adjuvant therapy in cancer treatment .

The mechanisms underlying the biological activities of 5,7,2',4',6'-Pentamethoxyflavone include:

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

- Anti-inflammatory Effects : Inhibiting the expression of inflammatory mediators such as iNOS and COX-2.

- Anticancer Activity : Inducing apoptosis via modulation of apoptotic signaling pathways and inhibiting cell cycle progression.

Comparative Analysis with Similar Compounds

5,7,2',4',6'-Pentamethoxyflavone shares structural similarities with other polymethoxyflavones like tangeretin and nobiletin but exhibits unique biological properties due to its specific methoxy group arrangement.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 5,7,2',4',6'-Pentamethoxyflavone | High | Moderate | High |

| Tangeretin | Moderate | High | Moderate |

| Nobiletin | Low | High | Low |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.